molecular formula C19H16FN3O4 B2637336 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 904523-86-0

2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2637336
CAS No.: 904523-86-0
M. Wt: 369.352
InChI Key: AEFIKJKLRGOSGA-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule for research use. Compounds featuring 4-fluorophenyl moieties are frequently investigated in medicinal chemistry for their potential to interact with various enzyme targets . Similarly, methoxyphenyl groups are common in drug discovery for optimizing properties like potency and metabolic stability. This acetamide is designed for biochemical research applications, including but not limited to, preliminary screening as a potential enzyme inhibitor or as a building block in the synthesis of more complex chemical entities. Researchers can employ this compound in in vitro studies to explore its mechanism of action, binding affinity, and cellular activity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-27-16-8-4-14(5-9-16)21-17(24)12-22-10-11-23(19(26)18(22)25)15-6-2-13(20)3-7-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFIKJKLRGOSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide

  • Key Difference : The 4-methoxyphenyl group in the target compound is replaced with a 3,4-dimethoxyphenyl group.
  • Activity: Dimethoxy analogs in related scaffolds (e.g., pyrazolo[3,4-d]pyrimidines) show improved binding to adenosine receptors but lower selectivity compared to monosubstituted derivatives .

2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide

  • Key Difference: The dihydropyrazine core is replaced with a pyrazolo[3,4-d]pyrimidinone system.
  • Impact : The pyrazolo-pyrimidine core enhances π-π stacking interactions in kinase-binding pockets but reduces solubility due to increased hydrophobicity .
  • Activity : Pyrazolo-pyrimidine derivatives exhibit IC₅₀ values <100 nM for EGFR inhibition, whereas dihydropyrazine analogs are less potent (IC₅₀ ~500 nM) .

Pharmacological and Physicochemical Comparisons

Property Target Compound 3,4-Dimethoxyphenyl Analog Pyrazolo-Pyrimidine Analog
Molecular Weight (g/mol) ~383.34 ~413.37 ~408.38
Aqueous Solubility (µg/mL) ~15 (predicted) ~25 (predicted) <10 (experimental)
LogP 2.1 2.5 3.2
Kinase Inhibition (EGFR IC₅₀) Not reported Not reported 85 nM

Functional Group Variations in Acetamide Side Chains

2-((1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

  • Key Difference : The acetamide oxygen is replaced with a sulfur atom, and the methoxy group is substituted with trifluoromethoxy.
  • Impact : Sulfur introduces greater metabolic stability but reduces hydrogen-bonding capacity. Trifluoromethoxy enhances lipophilicity and CNS penetration.
  • Activity : Thioacetamide derivatives show prolonged half-lives (>6 hours in vivo) but lower bioavailability (~40%) compared to oxygen analogs .

Key Research Findings and Limitations

  • Structural Insights : The dihydropyrazine core in the target compound offers a balance between rigidity and solubility, but its diketone moiety may lead to oxidative degradation under acidic conditions .
  • Limitations : Lack of direct bioactivity data for the target compound necessitates extrapolation from analogs. Fluorophenyl groups generally improve target affinity but may increase toxicity risks .

Q & A

Q. Why do similar compounds show divergent solubility profiles despite identical logP values?

  • Crystallinity vs. amorphous state : Differential scanning calorimetry (DSC) identifies polymorphic forms .
  • Counterion effects : Salt formation (e.g., HCl or sodium salts) improves aqueous solubility .

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